(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine
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Overview
Description
((1S,2R,4R)-7-Oxabicyclo[221]heptan-2-yl)methanamine is a bicyclic amine compound with a unique structure that includes an oxabicycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine typically involves the reaction of a suitable bicyclic precursor with an amine source. One common method involves the use of epichlorohydrin and a bicyclic amine precursor in the presence of a catalyst such as tetramethylammonium iodide . The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and cost-effectiveness, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
((1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a ligand in binding studies or as a precursor for synthesizing biologically active molecules. Its bicyclic structure may interact with biological targets in unique ways, making it a subject of interest in drug discovery.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in various medical contexts.
Industry
In industrial applications, ((1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for creating materials with specific characteristics.
Mechanism of Action
The mechanism of action of ((1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine involves its interaction with molecular targets through its amine and oxabicycloheptane moieties. These interactions can influence various biochemical pathways, depending on the specific context in which the compound is used. For example, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
(1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: This compound shares a similar bicyclic structure but differs in functional groups.
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]-arenesulfonamides: Another bicyclic compound with different substituents.
Uniqueness
((1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine is unique due to its specific combination of an oxabicycloheptane ring and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine |
InChI |
InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6-,7+/m1/s1 |
InChI Key |
HOGOLKHCHFSFKN-QYNIQEEDSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](C[C@@H]1O2)CN |
Canonical SMILES |
C1CC2C(CC1O2)CN |
Origin of Product |
United States |
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